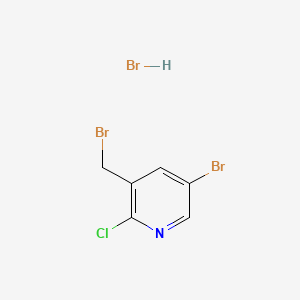
Sodium 4-chloro-6-methylpyrimidin-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-chloro-6-methylpyrimidin-2-olate is a chemical compound with the molecular formula C5H4ClN2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate typically involves the reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Sodium 4-chloro-6-methylpyrimidin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into 4-chloro-6-methylpyrimidine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrimidine N-oxides
Reduction: 4-chloro-6-methylpyrimidine
Substitution: Various substituted pyrimidine derivatives
科学研究应用
Sodium 4-chloro-6-methylpyrimidin-2-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
作用机制
The mechanism of action of Sodium 4-chloro-6-methylpyrimidin-2-olate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent.
相似化合物的比较
4-chloro-6-methylpyrimidine: A precursor in the synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate.
2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4-chloro-6-methyl-2-pyrimidinamine: Used in similar applications in chemistry and biology.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. Its specific substitution pattern also provides distinct reactivity compared to other pyrimidine derivatives, making it valuable in various synthetic and research applications.
属性
分子式 |
C5H4ClN2NaO |
|---|---|
分子量 |
166.54 g/mol |
IUPAC 名称 |
sodium;4-chloro-6-methylpyrimidin-2-olate |
InChI |
InChI=1S/C5H5ClN2O.Na/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1 |
InChI 键 |
YZJFWVYBSKOSNS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NC(=N1)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
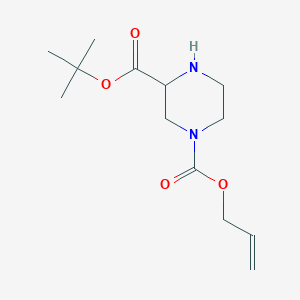
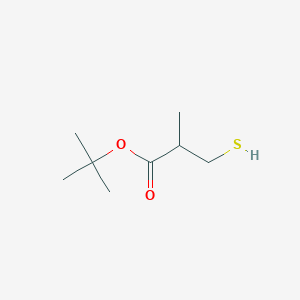
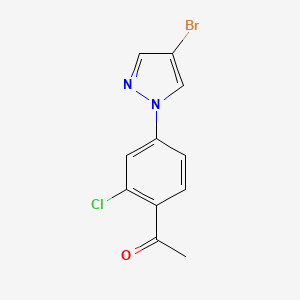
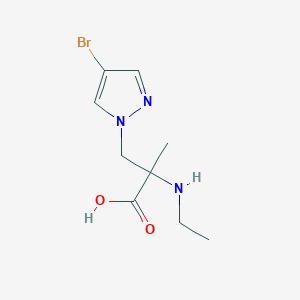

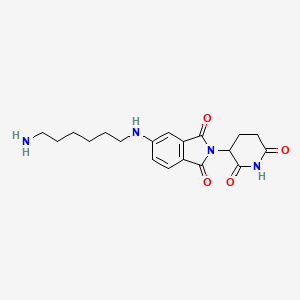
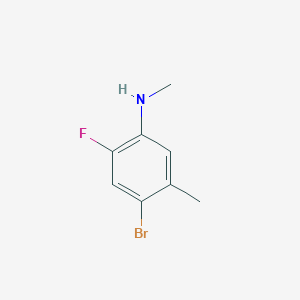
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
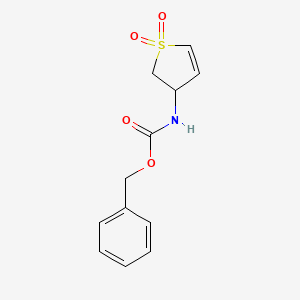
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)

